molecular formula C21H30N2O2 B2722092 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 941910-90-3

3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2722092
CAS No.: 941910-90-3
M. Wt: 342.483
InChI Key: XZDIAMAROJECFL-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H30N2O2 and its molecular weight is 342.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives : The reactivity of related compounds towards various reagents has been studied, including their antimicrobial activity. This research underlines the compound's relevance in creating derivatives with potential biological activities (Elkholy & Morsy, 2006).
  • Cyclization Reactions : Studies on cyclization of cyanamides with anthranilates and other compounds leading to new derivatives, indicating the versatility of related compounds in synthetic chemistry (Shikhaliev et al., 2008).
  • Acyliminium Ion Cyclisation : A high yielding cyclisation method was described for the synthesis of (±)-crispine A, showcasing the synthetic utility of compounds in this class (King, 2007).

Biological Activities

  • Anticancer and Antimicrobial Activities : New derivatives were synthesized and showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This highlights the compound's potential in developing treatments for various conditions (Zablotskaya et al., 2013).
  • Alzheimer’s Disease Treatment : Cyclopentaquinoline derivatives were synthesized as modifications of the tetrahydroacridine structure, identifying compounds with inhibitory potencies against enzymes associated with Alzheimer's Disease, underlining the therapeutic potential of these compounds in neurodegenerative diseases (Czarnecka et al., 2019).

Novel Compounds and Mechanisms

  • Novel Alkaloids : The discovery of novel alkaloids with unprecedented skeletons from natural sources suggests the structural diversity and complexity achievable with compounds related to 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, potentially leading to new pharmacological targets (Yang et al., 2004).

Properties

IUPAC Name

3-cyclopentyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-15(2)14-23-19-10-9-18(13-17(19)8-12-21(23)25)22-20(24)11-7-16-5-3-4-6-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDIAMAROJECFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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